![molecular formula C15H20N2O2 B12528446 N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide CAS No. 755709-80-9](/img/structure/B12528446.png)
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Azabicyclo[222]oct-3-yl)-4-methoxybenzamide is a chemical compound known for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反应分析
Types of Reactions
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
科学研究应用
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate neurotransmitter release and influence various physiological processes. The compound may act as an agonist or antagonist, depending on the receptor subtype and the context of its use.
相似化合物的比较
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-fluorobenzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-bromobenzamide
Uniqueness
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
CAS 编号 |
755709-80-9 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-12(3-5-13)15(18)16-14-10-17-8-6-11(14)7-9-17/h2-5,11,14H,6-10H2,1H3,(H,16,18) |
InChI 键 |
RPRFHTRHTUGHLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


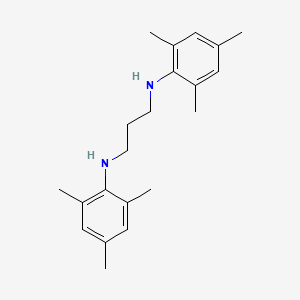
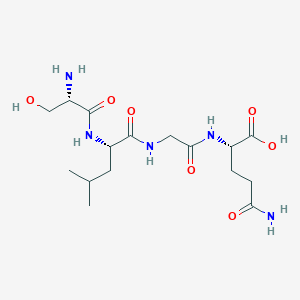
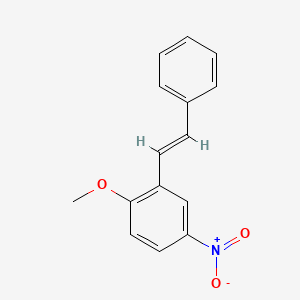

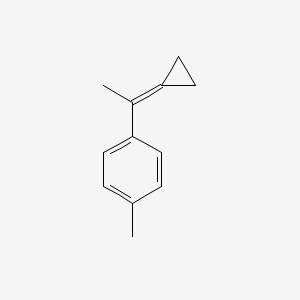
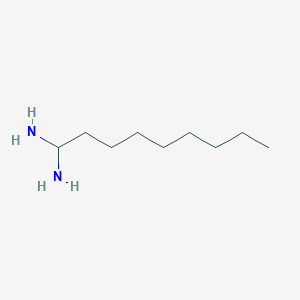
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
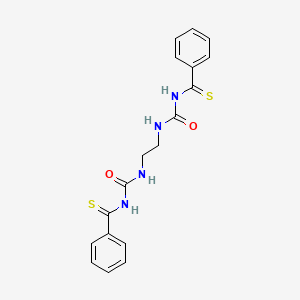


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)

